molecular formula C16H19N3O6S B15124886 [5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate

[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate

Cat. No.: B15124886
M. Wt: 381.4 g/mol
InChI Key: IENUZDCEUIARIF-UHFFFAOYSA-N
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Description

[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate is a complex organic compound that features a pyrimidine ring, a hydroxyl group, and a benzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Hydroxyl Group: This step often involves the use of protecting groups to ensure selective functionalization.

    Esterification with 4-Methylbenzenesulfonyl Chloride: The final step involves the reaction of the hydroxyl group with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Condensation Reactions: Utilizing continuous flow reactors to ensure efficient mixing and heat transfer.

    Protecting Group Strategies: To ensure selective functionalization and high yields.

    Purification Techniques: Such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, triethylamine.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide metabolism.

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: Potential use in the development of diagnostic agents.

Industry

    Material Science:

Mechanism of Action

The mechanism by which [5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Inhibition of nucleotide metabolism pathways, leading to disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzenesulfonate
  • [5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-chlorobenzenesulfonate

Uniqueness

  • Functional Groups : The presence of the 4-methylbenzenesulfonate ester makes it unique compared to other similar compounds.
  • Reactivity : The specific functional groups present influence its reactivity and potential applications.

Properties

Molecular Formula

C16H19N3O6S

Molecular Weight

381.4 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)

InChI Key

IENUZDCEUIARIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O

Origin of Product

United States

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